molecular formula C6H11N5 B563270 2-Ethylpyrimidine-4,5,6-triamine CAS No. 102169-67-5

2-Ethylpyrimidine-4,5,6-triamine

Cat. No.: B563270
CAS No.: 102169-67-5
M. Wt: 153.189
InChI Key: FUIJPYYYFSBIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrimidine-4,5,6-triamine (CAS 102169-67-5) is a high-value, multifunctional pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical precursor for synthesizing more complex nitrogen-containing heterocycles, which are privileged structures in pharmaceuticals . Its molecular structure, featuring a triamine array on the pyrimidine core, makes it a key building block for exploring structure-activity relationships in novel bioactive molecules. This scaffold is particularly relevant for researchers designing and optimizing compounds for central nervous system (CNS) targets. Pyrimidine-based structures are extensively investigated as potent and selective antagonists for adenosine receptors (ARs), specifically the A 1 AR and A 2A AR subtypes . Modifications to the pyrimidine core, such as the ethyl substituent in this compound, are critical strategies for fine-tuning affinity and selectivity profiles, which are essential for developing potential therapeutic agents for neurological disorders, including Parkinson's and Alzheimer's disease . Furthermore, the pyrimidine-4,5,6-triamine structure is a fundamental intermediate in efficient synthetic routes to complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which have demonstrated potent neuroprotective, antioxidant, and Aβ anti-aggregation properties in preclinical research, highlighting their potential in addressing pathological features of Alzheimer's disease . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

102169-67-5

Molecular Formula

C6H11N5

Molecular Weight

153.189

IUPAC Name

2-ethylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C6H11N5/c1-2-3-10-5(8)4(7)6(9)11-3/h2,7H2,1H3,(H4,8,9,10,11)

InChI Key

FUIJPYYYFSBIBH-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(C(=N1)N)N)N

Synonyms

Pyrimidine, 4,5,6-triamino-2-ethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Triamines

Key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Applications Reference
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Methyl (N4, N6), Phenyl (N4, N6) Crystalline structure; intermediate in pharmaceuticals
5-Ethyl-2,6-diphenylpyrimidin-4-amine Ethyl (C5), Phenyl (C2, C6) High yield (synthesized via Suzuki coupling); HRMS confirmed
2-(Ethylthio)pyrimidine-4,5,6-triamine Ethylthio (C2) Solubility in RT; research use only
Melamine (1,3,5-triazine-2,4,6-triamine) Triazine ring (vs. pyrimidine) Industrial use; high toxicity

Key Observations:

  • Substituent Position and Type: The ethyl group in 2-Ethylpyrimidine-4,5,6-triamine at position 2 likely enhances steric effects compared to analogs with substituents at C5 (e.g., 5-Ethyl-2,6-diphenylpyrimidin-4-amine) .
  • In contrast, melamine’s triazine structure is associated with nephrotoxicity .
  • Synthetic Accessibility: Ethyl-substituted pyrimidines (e.g., 5-Ethyl-2,6-diphenylpyrimidin-4-amine) are synthesized via cross-coupling reactions with yields >80% , whereas thio-derivatives (e.g., 2-(Ethylthio)pyrimidine-4,5,6-triamine) require specialized handling due to light sensitivity .

Physicochemical Properties

  • Melting Points: N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine: Crystallizes in monoclinic system (P21/c space group) .
  • Solubility:
    • 2-(Ethylthio)pyrimidine-4,5,6-triamine: Soluble at 10 mM in DMSO; stable at room temperature .

Q & A

Q. What are the established synthetic routes for 2-Ethylpyrimidine-4,5,6-triamine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols starting with pyrimidine precursors. For example, ethyl-substituted pyrimidines are often synthesized via nucleophilic substitution or condensation reactions using intermediates like diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact regioselectivity and purity. Optimized protocols may employ reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, achieving yields of 50–70% .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm ethyl and amine substituents. For example, ethyl groups show characteristic triplets (~1.2 ppm for CH3_3) and quartets (~2.5 ppm for CH2_2) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ at m/z 167.10 for C6_6H11_{11}N5_5) .
  • X-ray Crystallography: Resolves spatial conformation, as demonstrated for related triamine pyrimidines with orthorhombic crystal systems (space group Pbca) .

Q. How is the purity of this compound assessed in academic research?

Purity is validated via:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 254 nm, targeting ≥95% purity .
  • Elemental Analysis: Confirms C, H, and N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For instance, inhibition percentages at 1 μM for similar pyrimidines ranged from 1.4% to 78.7% depending on substituent positioning . Mitigation strategies include:

  • Standardizing protocols (e.g., ATP concentration in kinase assays).
  • Validating results across multiple biological replicates and orthogonal assays (e.g., SPR for binding affinity).

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine core of this compound?

Regioselectivity is controlled by:

  • Electronic Effects: Electron-donating groups (e.g., amines) direct electrophilic substitution to C5, while electron-withdrawing groups favor C4 .
  • Protecting Groups: Temporary protection of amines (e.g., Boc groups) enables selective modifications at non-protected sites .

Q. How do computational methods enhance the design of this compound derivatives for target-specific applications?

  • Docking Studies: Predict binding modes with targets like kinases or DNA helicases using software (e.g., AutoDock Vina).
  • QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with bioactivity, as seen in studies on analogous triazines .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties stem from high polarity and hydrogen-bonding capacity. Solutions include:

  • Solvent Screening: Mixed solvents (e.g., ethanol/water) improve crystal growth.
  • Slow Evaporation: Yields orthorhombic crystals with unit cell parameters a = 8.88 Å, b = 14.36 Å, c = 25.12 Å for related compounds .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays: Measure IC50_{50} values against targets (e.g., dihydrofolate reductase) using spectrophotometric methods .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Q. How should researchers handle stability issues of this compound in aqueous solutions?

  • pH Control: Stabilize solutions at pH 4–6 to prevent amine oxidation.
  • Lyophilization: Store as lyophilized powder at −20°C under inert gas (e.g., N2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.